molecular formula C9H18ClN B6245764 1-(octahydropentalen-2-yl)methanamine hydrochloride, Mixture of diastereomers CAS No. 2408962-30-9

1-(octahydropentalen-2-yl)methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B6245764
CAS No.: 2408962-30-9
M. Wt: 175.7
InChI Key:
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Description

1-(Octahydropentalen-2-yl)methanamine hydrochloride, a mixture of diastereomers, is a chemical compound with the molecular formula C₉H₁₇N·HCl. This compound is characterized by its unique bicyclic structure, which includes an octahydropentalene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(octahydropentalen-2-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Octahydropentalene Ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the ring.

    Introduction of the Methanamine Group: The next step involves the functionalization of the octahydropentalene ring with a methanamine group. This can be done through a nucleophilic substitution reaction where an amine group is introduced.

    Formation of the Hydrochloride Salt: Finally, the free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of 1-(octahydropentalen-2-yl)methanamine hydrochloride may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Octahydropentalen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new amine derivatives with various functional groups.

Scientific Research Applications

1-(Octahydropentalen-2-yl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(octahydropentalen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

    1-(Cyclohexylmethyl)amine Hydrochloride: Similar in structure but lacks the bicyclic ring system.

    1-(Norbornylmethyl)amine Hydrochloride: Contains a different bicyclic system, leading to different chemical properties.

Uniqueness: 1-(Octahydropentalen-2-yl)methanamine hydrochloride is unique due to its octahydropentalene ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2408962-30-9

Molecular Formula

C9H18ClN

Molecular Weight

175.7

Purity

95

Origin of Product

United States

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